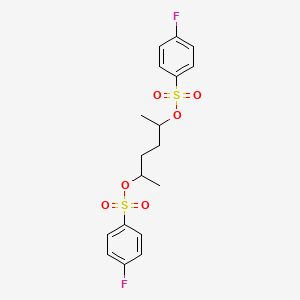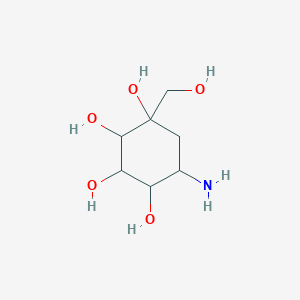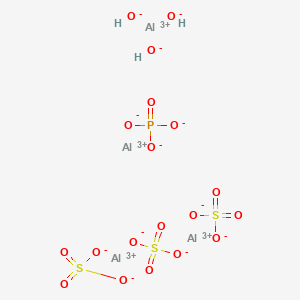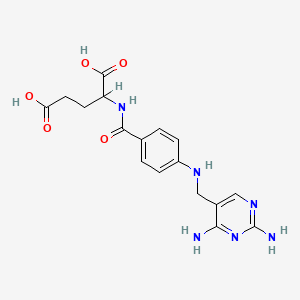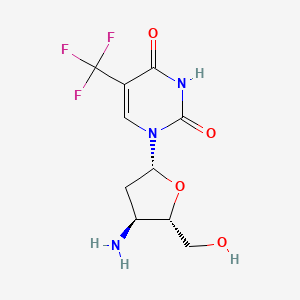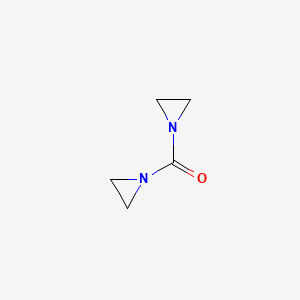
Bis(1-aziridinyl) ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1-aziridinyl) ketone is a unique compound characterized by the presence of two aziridine rings attached to a central carbonyl group Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts significant reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(1-aziridinyl) ketone typically involves the reaction of N,N-dimethylaziridine-2-carboxamides with organolithium reagents. The reaction is selective to the amide carbonyl at low temperatures (−78°C), yielding 2-aziridinyl ketones . Another method involves the aziridination of vinyl ketones using SESN3 in the presence of a Ru(CO)-salen complex, providing enantiopure aziridinyl ketones .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, focusing on optimizing reaction conditions and yields.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(1-aziridinyl) ketone undergoes various chemical reactions, including nucleophilic ring-opening, oxidation, and substitution reactions. The strained aziridine rings make the compound highly reactive towards nucleophiles.
Common Reagents and Conditions:
Nucleophilic Ring-Opening: Reagents such as benzylamine can open the aziridine ring, leading to the formation of amino alcohols.
Oxidation: Oxidizing agents like tert-butyl hypochlorite can convert aziridinyl ketones to chloro derivatives.
Substitution: Reactions with organolithium reagents can yield symmetrical and unsymmetrical aziridinyl carbinols.
Major Products: The major products formed from these reactions include amino alcohols, chloro derivatives, and aziridinyl carbinols, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Bis(1-aziridinyl) ketone has several applications in scientific research:
Industry: Its use in the synthesis of complex organic molecules makes it valuable in the pharmaceutical and agrochemical industries.
Mécanisme D'action
The mechanism of action of bis(1-aziridinyl) ketone involves the nucleophilic ring-opening of the aziridine rings. The strained three-membered ring is highly reactive towards nucleophiles, leading to the formation of various products. The compound can also form aziridinium ions in the presence of protic or Lewis acids, which further react with nucleophiles .
Comparaison Avec Des Composés Similaires
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity.
N-tosylaziridine: Another aziridine derivative used in nucleophilic ring-opening reactions.
Aziridinyl carbinols: Formed from the reaction of aziridinyl ketones with organolithium reagents.
Uniqueness: Bis(1-aziridinyl) ketone is unique due to the presence of two aziridine rings attached to a central carbonyl group, which imparts distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
64398-76-1 |
|---|---|
Formule moléculaire |
C5H8N2O |
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
bis(aziridin-1-yl)methanone |
InChI |
InChI=1S/C5H8N2O/c8-5(6-1-2-6)7-3-4-7/h1-4H2 |
Clé InChI |
XTSFUENKKGFYNX-UHFFFAOYSA-N |
SMILES canonique |
C1CN1C(=O)N2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



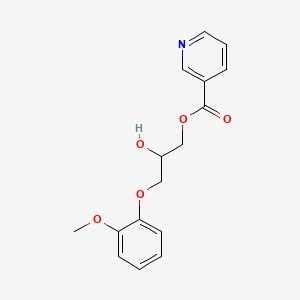
![[4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate](/img/structure/B12811718.png)

